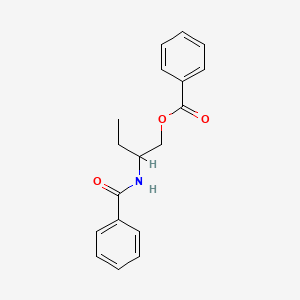
2-(1,3-Benzodioxol-5-yl)-8-methoxy-1-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Benzodioxol-5-yl)-8-methoxy-1-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid is a complex organic compound that features a quinoline core structure with various functional groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzodioxol-5-yl)-8-methoxy-1-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a benzodioxole derivative with a quinoline precursor under specific reaction conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,3-Benzodioxol-5-yl)-8-methoxy-1-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2-(1,3-Benzodioxol-5-yl)-8-methoxy-1-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-8-methoxy-1-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Benzodioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share a similar benzodioxole moiety and are studied for their anticancer properties.
2-(6-Benzoyl-2H-1,3-benzodioxol-5-yl)acetic acid: Another benzodioxole derivative with potential biological activities.
Uniqueness
2-(1,3-Benzodioxol-5-yl)-8-methoxy-1-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid is unique due to its specific combination of functional groups and its potential applications in various fields. Its quinoline core structure, combined with the benzodioxole moiety, provides a distinct chemical profile that sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C19H15NO6 |
|---|---|
Molekulargewicht |
353.3 g/mol |
IUPAC-Name |
2-(1,3-benzodioxol-5-yl)-8-methoxy-1-methyl-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C19H15NO6/c1-20-16(10-6-7-12-14(8-10)26-9-25-12)15(19(22)23)18(21)11-4-3-5-13(24-2)17(11)20/h3-8H,9H2,1-2H3,(H,22,23) |
InChI-Schlüssel |
XRZGGSVENTZQFG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(C(=O)C2=C1C(=CC=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(1-Benzofuran-2-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]-5,6,7,8-tetrahydro-1-naphthalenecarbonitrile](/img/structure/B13371079.png)
amino]benzoic acid](/img/structure/B13371092.png)

![2-{[4-(2-Chlorophenyl)-1-piperazinyl]sulfonyl}-4-isopropylphenyl methyl ether](/img/structure/B13371107.png)
![[4-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)phenoxy]acetic acid](/img/structure/B13371112.png)
![2-[3-(1-Benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B13371121.png)
![Ethyl 1-[(2,5-diethoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B13371130.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B13371135.png)
![2-(3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1H-indole](/img/structure/B13371137.png)
![6-[2-(1-Azepanyl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371145.png)
![N-{2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-yl}-N-(2-methoxyphenyl)amine](/img/structure/B13371149.png)
![6-(2-Furyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371162.png)
![3-(3-Methyl-1-benzofuran-2-yl)-6-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371164.png)
![Methyl 4-({3-[(4-methoxybenzoyl)amino]propanoyl}amino)butanoate](/img/structure/B13371171.png)
